molecular formula C21H20O5 B4086092 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No. B4086092
M. Wt: 352.4 g/mol
InChI Key: ZBNZKORPWHUGLH-UHFFFAOYSA-N
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Description

4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as coumarin-3-methoxybenzoic acid ester, is a synthetic compound that belongs to the coumarin family. Coumarin derivatives have been widely studied due to their diverse biological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is not fully understood. However, it has been proposed that the compound exerts its biological effects by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate may modulate various signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exhibits antioxidant and anti-inflammatory effects in vitro. The compound has also been shown to inhibit the growth of cancer cells and to have anticoagulant activity. These effects may be due to the compound's ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and cancer development.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in lab experiments is its potential biological activities, which make it a promising candidate for further investigation. However, one limitation is that the compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent for various diseases, such as cancer and thrombosis. Another direction is to explore the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, future studies could investigate the structure-activity relationship of coumarin derivatives, including 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, to identify more potent and selective compounds.

Scientific Research Applications

4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been studied for its potential biological activities. One study found that the compound exhibits antioxidant and anti-inflammatory effects in vitro, as well as inhibitory effects on the growth of cancer cells. Another study showed that the compound has anticoagulant activity, which may be useful in the prevention of thrombosis. Additionally, 4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-4-6-14-12-20(22)26-19-13-17(9-10-18(14)19)25-21(23)15-7-5-8-16(11-15)24-2/h5,7-13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZKORPWHUGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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